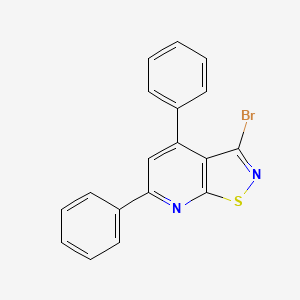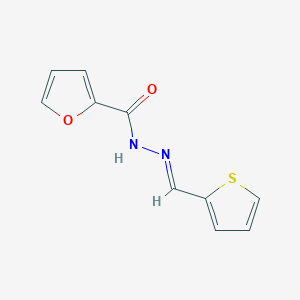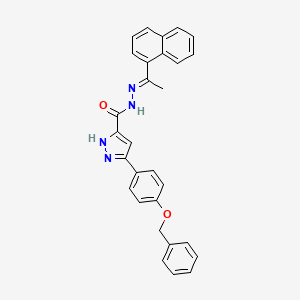
3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by its unique structure, which includes a bromine atom at the 3rd position and phenyl groups at the 4th and 6th positions. It has a molecular formula of C18H11BrN2S and a molecular weight of 367.27 g/mol . This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . This reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity. This could include the use of different solvents, catalysts, and reaction temperatures to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Nucleophilic Substitution: Common reagents for nucleophilic substitution include sodium hydride (NaH) and potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
作用機序
3-ブロモ-4,6-ジフェニルイソチアゾロ[5,4-b]ピリジンの作用機序には、特定の分子標的との相互作用が関与します。 たとえば、特定の酵素の活性部位に結合することで、その酵素の活性を阻害する可能性があります 。この相互作用は、酵素の正常な機能を阻害し、さまざまな生物学的効果をもたらす可能性があります。 この化合物は、細胞表面の受容体とも相互作用し、下流のシグナル伝達経路を活性化し、特定の細胞応答をもたらす可能性があります .
6. 類似の化合物との比較
類似の化合物
- 3-ブロモ-5-ヨード-1H-ピラゾロ[3,4-b]ピリジン
- 6-ブロモ-3-メチル-3H-イミダゾ[4,5-b]ピリジン
- 5-ブロモ-3-ヨード-1H-ピラゾロ[4,3-b]ピリジン
独自性
3-ブロモ-4,6-ジフェニルイソチアゾロ[5,4-b]ピリジンは、3位に臭素原子、4位と6位にフェニル基を含む特定の置換パターンが特徴です。 この独自の構造は、その独特の化学的および生物学的特性に貢献し、さまざまな科学分野における研究開発のための貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
3-Bromo-4,6-diphenylisothiazolo(5,4-B)pyridine is unique due to its specific substitution pattern, which includes a bromine atom at the 3rd position and phenyl groups at the 4th and 6th positions. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C18H11BrN2S |
|---|---|
分子量 |
367.3 g/mol |
IUPAC名 |
3-bromo-4,6-diphenyl-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C18H11BrN2S/c19-17-16-14(12-7-3-1-4-8-12)11-15(20-18(16)22-21-17)13-9-5-2-6-10-13/h1-11H |
InChIキー |
LSRLSVRGEWCVLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=NS3)Br)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B11992699.png)
![Diethyl 2,2-dichloro-1-[(2-chlorobenzoyl)amino]vinylphosphonate](/img/structure/B11992711.png)

![N-{4-[(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)amino]phenyl}acetamide](/img/structure/B11992730.png)
![7-isopentyl-8-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992734.png)

![N-phenyl-4-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B11992742.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11992765.png)
![N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]hexanamide](/img/structure/B11992769.png)

![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
